Zelandopam

Description

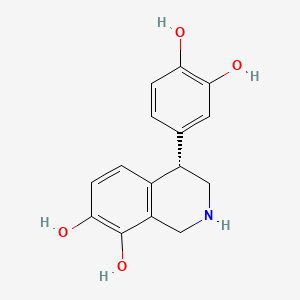

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a chiral tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 7 and 8 of the isoquinoline core and a 3,4-dihydroxyphenyl substituent at the 4-position (stereochemistry: S-configuration). Its molecular structure (C₁₅H₁₅NO₄) includes a bicyclic tetrahydroisoquinoline scaffold, which is substituted with catechol moieties at both the aromatic ring and the side chain.

The presence of multiple hydroxyl groups enhances its polarity and antioxidant capacity, while the stereochemistry at the 4-position may influence receptor binding specificity. Vibrational spectra and quantum chemical analyses confirm its stable conformation and intramolecular hydrogen bonding, which are critical for its pharmacological profile .

Propriétés

Numéro CAS |

139233-53-7 |

|---|---|

Formule moléculaire |

C15H15NO4 |

Poids moléculaire |

273.28 g/mol |

Nom IUPAC |

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |

InChI |

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1 |

Clé InChI |

FULLEMQICAKPOE-JTQLQIEISA-N |

SMILES isomérique |

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

SMILES canonique |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du Zelandopam implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé de la tétrahydroisoquinoléine. La voie synthétique comprend généralement :

Étape 1 : Formation du noyau isoquinoléine par une réaction de Pictet-Spengler.

Étape 2 : Introduction de groupes hydroxyle à des positions spécifiques sur le cycle aromatique.

Étape 3 : Conversion de l'intermédiaire en produit final par une série de réactions d'oxydation et de réduction.

Les méthodes de production industrielle mettent l'accent sur l'optimisation du rendement et de la pureté, impliquant souvent une chromatographie liquide haute performance (HPLC) pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

Le Zelandopam subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle sur le cycle aromatique peuvent être oxydés pour former des quinones.

Réduction : Le composé peut être réduit pour former des dérivés dihydro.

Substitution : Les réactions d'halogénation et de nitration peuvent introduire différents substituants sur le cycle aromatique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le brome . Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et les composés halogénés.

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les agonistes des récepteurs dopaminergiques et leurs interactions.

Biologie : Enquêté sur ses effets sur les systèmes rénal et cardiovasculaire chez les modèles animaux.

Médecine : Agent thérapeutique potentiel pour le traitement de l'insuffisance cardiaque, de l'hypertension artérielle et de l'insuffisance rénale.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs dopaminergiques.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement aux récepteurs D1 de la dopamine. Cette liaison active l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'augmentation des niveaux d'AMPc entraîne une vasodilatation, une augmentation du flux sanguin rénal et une diminution de la pression artérielle . Les cibles moléculaires impliquées comprennent les récepteurs D1 de la dopamine et les voies de signalisation en aval qui régulent le tonus vasculaire et la fonction rénale .

Applications De Recherche Scientifique

Zelandopam has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study dopamine receptor agonists and their interactions.

Biology: Investigated for its effects on renal and cardiovascular systems in animal models.

Medicine: Potential therapeutic agent for treating heart failure, hypertension, and renal insufficiency.

Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.

Mécanisme D'action

Zelandopam exerts its effects by selectively binding to dopamine D1 receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in vasodilation, increased renal blood flow, and reduced blood pressure . The molecular targets involved include the dopamine D1 receptors and the downstream signaling pathways that regulate vascular tone and renal function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional features of (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol can be contextualized by comparing it to analogous tetrahydroisoquinoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The hydroxyl groups at positions 7 and 8 in the target compound contrast with the chloro (DCTQ) and fluoro (7,8-difluoro-THIQ) substituents in analogs. Chloro/fluoro groups increase lipophilicity and metabolic stability but may introduce neurotoxicity (e.g., DCTQ’s conversion to neurotoxic isoquinoline via microsomal oxidation) . Methylation (e.g., SAL) reduces polarity and may improve blood-brain barrier penetration, explaining SAL’s role in dopamine metabolism modulation .

Core Structure Variations: The tetrahydroquinoline derivative () differs in core bicyclic structure (quinoline vs. isoquinoline), altering ring nitrogen position and likely affecting receptor interactions. This highlights the pharmacological specificity of the isoquinoline scaffold in the target compound .

Metabolic Pathways: DCTQ undergoes microsomal oxidation to form aromatic metabolites (e.g., 7,8-dichloroisoquinoline) via hydroxylamine intermediates . In contrast, the target compound’s catechol substituents may predispose it to methylation or glucuronidation, affecting its pharmacokinetics.

Activité Biologique

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied pharmacological activities. The specific stereochemistry at the 4-position and the presence of hydroxyl groups on the phenyl ring contribute to its biological profile.

1. Antitumor Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. For example, studies have indicated that (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol demonstrates significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in these cancer cells .

2. Renal Vasodilation

A series of studies highlighted the compound's role as a potent dopamine receptor agonist. Specifically, it has been identified as a renal vasodilator with activity comparable to established agents like YM435. This action is primarily mediated through DA1 receptor activation, leading to increased renal blood flow and improved renal function .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further research in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activities of tetrahydroisoquinoline derivatives are closely related to their structural features. The presence of hydroxyl groups on the phenyl ring enhances their interaction with biological targets:

| Compound Feature | Impact on Activity |

|---|---|

| Hydroxyl Groups | Increase solubility and receptor affinity |

| Stereochemistry | Affects binding orientation and efficacy |

| Substituents on Isoquinoline Core | Influence potency and selectivity |

Studies have shown that modifications in these areas can significantly alter the pharmacological profile of the compounds .

Case Study 1: Antiproliferative Activity

In a comparative study involving various tetrahydroisoquinoline derivatives including (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol:

- Cell Lines Tested : HeLa, HT-29

- IC50 Values : The compound exhibited IC50 values in the low micromolar range (0.70 - 1.50 µM), indicating significant antiproliferative activity .

Case Study 2: Renal Function Improvement

A clinical study assessed the renal effects of the compound in animal models:

Q & A

Q. How does the electronic environment of hydroxyl groups affect redox behavior?

- Methodology :

- Cyclic voltammetry : Measure oxidation potentials (e.g., catechol moiety at ≈0.5 V vs. Ag/AgCl) .

- EPR spectroscopy : Detect semiquinone radicals under oxidative conditions .

Key Methodological Insights from Evidence

- Synthesis : LiAlH₄ reductions under inert atmospheres preserve sensitive hydroxyl groups .

- Characterization : Combined LC-MS and microanalysis ensures purity >95% .

- Data resolution : Multi-technique validation (e.g., NMR + X-ray) mitigates spectral contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.